![molecular formula C10H9NO3 B1613711 6-methoxy-1H-indole-4-carboxylic acid CAS No. 885520-60-5](/img/structure/B1613711.png)
6-methoxy-1H-indole-4-carboxylic acid
Overview
Description
6-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Methanesulfonic acid is often used as a catalyst in methanol, leading to the formation of the indole ring . The reaction conditions usually involve refluxing the mixture to achieve a good yield.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of advanced spectroscopic techniques ensures the accurate identification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This process can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the indole ring .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
MI4CA has been identified as a promising candidate in the development of anticancer agents. Its ability to interact with biological targets effectively makes it suitable for synthesizing novel compounds that can inhibit tumor growth. Research indicates that derivatives of MI4CA exhibit cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism through which MI4CA exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Studies have shown that it can influence the expression of genes involved in apoptosis and angiogenesis, enhancing its therapeutic potential against cancers such as breast and lung cancer .
Biological Research
Antifungal Activity
Recent studies have documented the antifungal properties of MI4CA, particularly when isolated from microbial sources such as Bacillus toyonensis. The compound demonstrated significant antifungal activity against various pathogenic fungi, making it a candidate for developing antifungal treatments. The optimization of production conditions has led to a notable increase in yield, showcasing its potential for industrial applications .
Mechanistic Insights
The antifungal mechanism appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways critical for fungal survival. This insight into its mode of action is vital for designing effective antifungal therapies .
Natural Product Synthesis
MI4CA is utilized in the synthesis of natural products, allowing researchers to explore new therapeutic agents derived from natural sources. Its role as an intermediate in synthetic pathways enables the creation of complex indole derivatives that possess diverse biological activities.
Material Science
The unique chemical structure of MI4CA lends itself to applications in material science, particularly in developing organic materials such as polymers and dyes. Its properties can be harnessed to create materials with specific functionalities, including enhanced stability and reactivity under various environmental conditions.
Cosmetic Formulations
Due to its potential antioxidant properties, MI4CA is being explored for use in cosmetic formulations aimed at improving skin health. Its application could provide protective benefits against environmental stressors, contributing to the development of advanced skincare products.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceutical | Anticancer agents | Induces apoptosis; modulates signaling pathways |
Biological Research | Antifungal treatments | Significant activity against pathogenic fungi |
Natural Product Synthesis | Intermediate for complex indole derivatives | Enables exploration of new therapeutic agents |
Material Science | Development of organic materials | Unique structural properties enhance material performance |
Cosmetic Formulations | Antioxidant properties for skin health | Potential protective benefits against stressors |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of MI4CA on breast cancer cell lines revealed that treatment with MI4CA resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, confirming that MI4CA induces programmed cell death through intrinsic pathways .
Case Study 2: Antifungal Efficacy
In a recent investigation, the antifungal efficacy of MI4CA was tested against Candida albicans. The results demonstrated that MI4CA inhibited fungal growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating fungal infections .
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . The compound’s antiviral and anticancer activities are linked to its interaction with viral enzymes and cancer cell receptors, respectively .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential biological activities.
Uniqueness: 6-Methoxy-1H-indole-4-carboxylic acid stands out due to its specific methoxy and carboxylic acid functional groups, which enhance its reactivity and biological activity. These functional groups allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
6-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, particularly focusing on its antifungal, anticancer, and antiviral properties, supported by recent research findings and case studies.
Overview of this compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉NO₃
- Molecular Weight : 191.18 g/mol
- CAS Number : 885520-60-5
This compound features a methoxy group and a carboxylic acid functional group, enhancing its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing various biological pathways. Its antifungal activity is particularly noted for disrupting fungal cell membranes, leading to cell death .
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. A notable investigation focused on its efficacy against Candida albicans and Aspergillus niger. The study utilized a bacterial isolate (Bacillus toyonensis) that produced the antifungal metabolite, which was identified as this compound through advanced spectroscopic techniques .
Case Study: Antifungal Efficacy
In a controlled laboratory setting, the antifungal activity was assessed using the agar cup–plate technique. The results indicated significant inhibition zones against Candida albicans, with optimal production conditions identified as:
- Nutritional Factors : Starch (5 g/L), Peptone (5 g/L)
- Environmental Conditions : pH 6, Temperature 40 °C, Agitation Rate 150 rpm
This optimization led to a more than threefold increase in metabolite production compared to unoptimized conditions .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. While specific data on this compound's antiviral activity remains sparse, the general trend indicates that indoles can interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antifungal, potential anticancer | Methoxy and carboxylic acid groups |
Indole-3-acetic acid | Plant hormone, growth regulator | Promotes plant growth |
Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |
5-Methoxyindole-2-carboxylic acid | Potential biological activities | Similar structure with varied activity |
Properties
IUPAC Name |
6-methoxy-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUYNZLHRCOJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646342 | |
Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-60-5 | |
Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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